molecular formula C21H24N2O3S2 B2990067 ethyl 3-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)propanoate CAS No. 403843-13-0

ethyl 3-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)propanoate

Cat. No.: B2990067
CAS No.: 403843-13-0
M. Wt: 416.55
InChI Key: JTIQDAMONPTQGV-UHFFFAOYSA-N
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Description

Ethyl 3-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)propanoate is a useful research compound. Its molecular formula is C21H24N2O3S2 and its molecular weight is 416.55. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S2/c1-3-26-21(25)10-12-27-14-20(24)23-18(16-8-6-15(2)7-9-16)13-17(22-23)19-5-4-11-28-19/h4-9,11,18H,3,10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIQDAMONPTQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCSCC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)propanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C19H22N2O3S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

This structure features a pyrazole ring fused with a thiophene moiety, which is known to enhance biological activity through various mechanisms. The presence of ethyl and propanoate groups contributes to its solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazoles are recognized for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance:

  • In vitro studies demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range .

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory properties. Pyrazole derivatives are often evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation:

  • Inhibition Studies: this compound has been reported to selectively inhibit COX-2 with a selectivity index greater than that of traditional NSAIDs . This suggests potential use in treating inflammatory conditions without the adverse effects associated with non-selective COX inhibitors.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Pyrazoles have been documented to possess antibacterial and antifungal properties:

  • Antibacterial Assays: Compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Antioxidant Activity

Oxidative stress is implicated in various diseases, and compounds with antioxidant properties can mitigate these effects:

  • Radical Scavenging Assays: this compound has shown significant radical scavenging activity in DPPH assays, indicating its potential as an antioxidant agent .

Case Study 1: Anticancer Efficacy

In a study evaluating a series of pyrazole derivatives, one derivative exhibited an IC50 value of 0.08 µM against MCF-7 cells. This case highlights the potential of this compound as a lead compound for further development in cancer therapy .

Case Study 2: Anti-inflammatory Mechanism

A comparative analysis of COX inhibition revealed that ethyl 3–((2–oxo–2–(3–(thiophen–2–yl)–5–(p-tolyl)–4,5–dihydro–1H–pyrazol–1–yl)ethyl)thio)propanoate showed superior anti-inflammatory effects compared to traditional COX inhibitors like ibuprofen, with reduced gastrointestinal side effects observed in preclinical models .

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